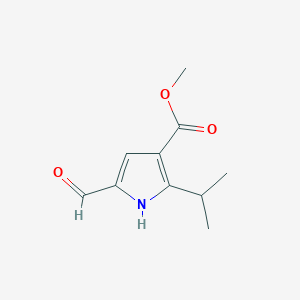

Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate

Description

Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative characterized by a formyl (-CHO) group at the 5-position, an isopropyl (propan-2-yl) group at the 2-position, and a methyl ester (-COOCH₃) at the 3-position of the pyrrole ring. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 197.22 g/mol (adjusted based on structural analysis) and a purity of 95% . The compound’s CAS registry number is EN300-372035, and it belongs to category E6 (organic intermediates) .

The pyrrole core is aromatic, and the substituents influence its electronic and steric properties. The formyl group enhances electrophilicity, while the isopropyl group contributes steric bulk. The methyl ester at position 3 stabilizes the structure through resonance. X-ray crystallography studies of analogous compounds (e.g., ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate) reveal planar molecular geometries stabilized by hydrogen bonding (N–H⋯O) and weak C–H⋯O interactions .

Properties

IUPAC Name |

methyl 5-formyl-2-propan-2-yl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)9-8(10(13)14-3)4-7(5-12)11-9/h4-6,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTBTHLREDTEKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(N1)C=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of derivatives of methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate. A series of pyrrole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated that certain compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound ID | Bacterial Activity (Zone of Inhibition in mm) | Fungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 8a | 15 | 12 |

| 8b | 18 | 14 |

| 8c | 20 | 16 |

| 8d | 10 | 11 |

The synthesis involved cyclization reactions and subsequent screenings that highlighted the potential for developing new antimicrobial agents based on this compound's structure .

Calcium Channel Modulation

Another area where this compound shows promise is in the modulation of calcium channels. Research has identified pyrrole derivatives as novel calcium channel activators, which could lead to new therapeutic strategies for cardiovascular diseases. These compounds have been shown to enhance cardiac contractility without the side effects associated with traditional calcium channel blockers .

Organic Electronics

This compound has potential applications in organic electronic devices due to its electronic properties. Pyrrole derivatives are known for their conductivity and stability, making them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been explored to enhance the performance of these devices.

Table 2: Properties Relevant to Organic Electronics

| Property | Value |

|---|---|

| Conductivity | High (exact value varies with formulation) |

| Stability | Excellent under ambient conditions |

| Solubility | Soluble in common organic solvents |

The research indicates that optimizing the molecular structure can significantly improve the efficiency of charge transport in these applications .

Synthesis and Evaluation

A comprehensive study synthesized a range of methyl pyrrole derivatives, including this compound, using various synthetic methodologies such as Vilsmeier–Haack formylation. The resulting compounds were subjected to rigorous biological evaluation, showcasing their potential as lead compounds for further development in medicinal chemistry .

Toxicological Assessments

Toxicological evaluations have also been conducted to assess the safety profile of these compounds. Studies indicate that while certain derivatives exhibit promising biological activity, they must be carefully evaluated for cytotoxicity to ensure their viability as therapeutic agents .

Mechanism of Action

The mechanism by which Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate shares structural similarities with other pyrrole carboxylate esters. Below is a comparative analysis based on substituents, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Formyl vs. Methyl at Position 5: The formyl group enhances electrophilicity, making the target compound more reactive in nucleophilic additions (e.g., Schiff base formation) compared to methyl-substituted derivatives .

Ester Group (Methyl vs. Ethyl) :

- The methyl ester in the target compound has a shorter alkyl chain than ethyl esters, slightly increasing its solubility in polar solvents. Ethyl esters, however, may offer better lipid membrane permeability in biological systems .

Hydrogen Bonding and Crystallinity :

- Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate forms hydrogen-bonded networks (N–H⋯O and C–H⋯O), contributing to a higher melting point (190.9°C) . Similar interactions are expected in the target compound but may vary due to the isopropyl group’s steric effects.

Spectroscopic Properties :

- IR spectra of analogous compounds show characteristic peaks:

- Formyl (C=O stretch): ~1700 cm⁻¹ .

- Ester (C=O stretch): ~1680–1690 cm⁻¹ .

- Isopropyl (C-H stretch): ~2900–2980 cm⁻¹ .

Computational and Structural Insights

- Electrostatic Potential Analysis: Tools like Multiwfn and noncovalent interaction (NCI) analysis reveal that the formyl and ester groups create electron-deficient regions, favoring interactions with nucleophiles or metal ions.

- Planarity and Aromaticity : The pyrrole ring’s planarity (confirmed via X-ray in analogues ) ensures conjugation, stabilizing the molecule and influencing its UV-Vis absorption profile.

Biological Activity

Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate is a compound within the pyrrole class, notable for its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and comparisons with similar compounds, supported by data tables and relevant research findings.

Structural Characteristics

This compound is characterized by:

- Pyrrole Ring : A five-membered aromatic ring containing nitrogen.

- Formyl Group : Located at the 5-position, contributing to its reactivity.

- Isopropyl Group : At the 2-position, enhancing lipophilicity.

- Carboxylate Ester Group : At the 3-position, potentially influencing biological interactions.

The molecular formula is with a molecular weight of approximately 195.21 g/mol .

Synthesis

The synthesis of this compound typically involves:

- Starting Material : Using 2-(propan-2-yl)-1H-pyrrole-3-carboxylate.

- Formylation Reaction : Applying Vilsmeier-Haack reagent to introduce the formyl group.

- Esterification : Reacting with methyl chloroformate in the presence of a base like triethylamine.

Biological Activity

Research indicates that pyrrole derivatives exhibit various biological activities, including:

Antimicrobial Activity

Pyrrole compounds have shown promise as antimicrobial agents. For instance, derivatives with similar structures to this compound demonstrated significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Properties

Pyrroles are recognized for their potential anticancer effects. Compounds structurally related to this compound have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, likely due to its ability to modulate pathways involved in inflammatory responses. Pyrroles have been noted for their capacity to inhibit pro-inflammatory cytokines.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with related compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-formyl-1H-pyrrole-3-carboxylate | Lacks isopropyl group | Simpler structure; less steric hindrance |

| Ethyl 5-formyl-1H-pyrrole-3-carboxylate | Ethoxy group instead of isopropyl | Increased lipophilicity |

| 4-Bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid | Bromine substitution at position 4 | Enhanced reactivity due to bromine's electronegativity |

| Methyl 5-hydroxyformylpyrrole | Hydroxymethyl substitution at position 5 | Potentially increased solubility and reactivity |

This table illustrates how the presence of both formyl and isopropyl groups in this compound may enhance its biological activity compared to simpler analogs.

Case Studies

Several studies highlight the biological activities of pyrrole derivatives:

- Antimicrobial Study : A recent study evaluated a series of pyrrole derivatives against Staphylococcus aureus and reported MIC values significantly lower than conventional antibiotics, indicating strong antimicrobial potential .

- Anticancer Evaluation : In vitro assays demonstrated that specific pyrrole derivatives, including those similar to this compound, effectively inhibited growth in various cancer cell lines, suggesting their utility in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.